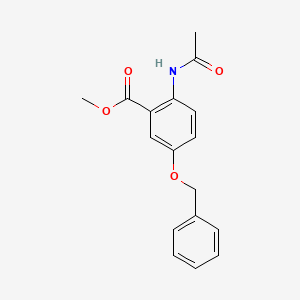

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-acetamido-5-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12(19)18-16-9-8-14(10-15(16)17(20)21-2)22-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGNTUSTMIVJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740075 | |

| Record name | Methyl 2-acetamido-5-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340291-79-4 | |

| Record name | Methyl 2-acetamido-5-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester physical properties

An In-depth Technical Guide to the Physical Properties of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 340291-79-4) is a benzoic acid derivative that serves as a valuable intermediate in the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure, featuring an acetylamino group, a phenylmethoxy (benzyloxy) moiety, and a methyl ester, provides a versatile scaffold for drug design and development. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective use in research and manufacturing, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the core physical properties of this compound. As experimentally determined data for this specific molecule is not widely published, we will leverage data from a close structural isomer, Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS No. 27475-09-8), to provide reasonable estimations. Furthermore, this guide details the authoritative experimental protocols required to validate these properties, ensuring a self-validating system of characterization for any laboratory.

Compound Identification and Core Properties

A precise understanding of a compound begins with its fundamental identifiers and physical characteristics. These data points are essential for lot tracking, analytical method development, and regulatory documentation.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-acetamido-5-(phenylmethoxy)benzoate | [1] |

| CAS Number | 340291-79-4 | [1] |

| Molecular Formula | C₁₇H₁₇NO₄ | [1] |

| Molecular Weight | 299.32 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

Note on Data for Structural Isomer: The following properties are based on the closely related structural isomer, Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS: 27475-09-8). These values serve as a scientifically grounded estimation, but experimental verification for this compound is required.

| Estimated Property | Value (for Isomer CAS 27475-09-8) | Source(s) |

| Melting Point | 69 - 72 °C | [2][3] |

| Boiling Point | 443.5 ± 35.0 °C (Predicted) | [2][3] |

| Density | 1.167 ± 0.06 g/cm³ (Predicted) | [3] |

| Aqueous Solubility | Almost insoluble (0.063 g/L at 25°C, Predicted) | [3] |

Experimental Methodologies for Physical Characterization

The following sections detail the standard, field-proven protocols for determining the critical physical properties of a research compound like this compound.

Thermal Analysis: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point is a crucial indicator of purity. While traditional methods exist, Differential Scanning Calorimetry (DSC) is the authoritative technique for thermal analysis. It offers higher precision and provides more information than visual methods. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[4] As the sample melts, it absorbs heat without changing its temperature (a phase transition), which the instrument detects as a peak.[4] The onset temperature of this peak is the melting point. The shape and breadth of the peak can provide quantitative insights into the purity of the substance.[4][5]

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

-

Crucible Sealing: Hermetically seal the pan to prevent any loss of material during heating.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 20-25°C below the expected melting point (e.g., 45°C).

-

Ramp the temperature at a controlled rate, typically 5-10 K/min. A slower rate allows the system to remain closer to thermal equilibrium, yielding more accurate data.[6]

-

Continue heating until the sample has completely melted and the heat flow signal returns to a stable baseline.

-

-

Data Analysis: The resulting thermogram (Heat Flow vs. Temperature) is analyzed to determine the extrapolated onset temperature, which is reported as the melting point.

Logical Workflow for DSC Analysis:

Caption: Workflow for Melting Point Determination using DSC.

Solubility Determination: The Shake-Flask Method

Expertise & Causality: Aqueous solubility is a critical parameter in drug development, directly impacting bioavailability and formulation strategies.[7][8] The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility because it is a direct, robust measurement of a saturated solution in equilibrium with the solid-state material.[9][10] This contrasts with kinetic solubility methods, which are faster but can be less accurate due to precipitation kinetics.

Protocol:

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

-

Sampling: Carefully extract an aliquot from the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve.

Logical Workflow for Shake-Flask Solubility Assay:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy Methyl 5-acetyl-2-(benzyloxy)benzoate | 27475-09-8 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. tainstruments.com [tainstruments.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester chemical structure

An In-Depth Technical Guide to 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of methyl 2-acetamido-5-(phenylmethoxy)benzoate (CAS No: 340291-79-4), a key benzoic acid derivative. The document delineates its chemical structure, physicochemical properties, and detailed synthetic pathways, emphasizing the rationale behind methodological choices. A core focus is placed on the analytical techniques required for its structural elucidation and purity confirmation, including NMR spectroscopy, IR spectroscopy, and mass spectrometry. Furthermore, this guide explores the compound's applications as a versatile synthetic intermediate and a scaffold in medicinal chemistry and drug development, highlighting its potential biological activities. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries seeking a deep, practical understanding of this compound.

Introduction and Core Properties

This compound is a multi-functionalized aromatic compound that serves as a valuable intermediate in the synthesis of more complex organic molecules.[1] Its structure, featuring a methyl ester, an N-acetyl group, and a benzyloxy ether, provides multiple reaction sites, making it an attractive building block for combinatorial chemistry and targeted synthesis.

The strategic placement of these functional groups is critical. The acetylamino group can engage in hydrogen bonding, while the phenylmethoxy moiety introduces lipophilicity and potential for hydrophobic interactions, both of which are crucial properties when designing pharmacologically active agents.[1]

Chemical Structure

The molecular architecture is centered on a benzoic acid core, substituted at the C2, C5, and C1 (ester) positions.

Caption: Molecular structure and key identifiers.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These parameters are essential for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| IUPAC Name | methyl 2-acetamido-5-(phenylmethoxy)benzoate | [1] |

| CAS Number | 340291-79-4 | [1] |

| Molecular Formula | C₁₇H₁₇NO₄ | [1] |

| Molecular Weight | 299.32 g/mol | [1] |

| InChI Key | NMGNTUSTMIVJOX-UHFFFAOYSA-N | [1] |

Retrosynthetic Analysis and Practical Synthesis Protocol

The synthesis of this target molecule is not typically a single-step reaction but rather a multi-step process requiring careful selection of starting materials and protective group chemistry. A logical retrosynthetic approach breaks the molecule down into simpler, commercially available precursors.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol

This protocol outlines a reliable pathway starting from 2-amino-5-hydroxybenzoic acid.

Step 1: Fischer Esterification of 2-Amino-5-hydroxybenzoic acid

-

Rationale: The initial step is to protect the carboxylic acid as a methyl ester. This prevents its interference in subsequent base-mediated reactions and increases solubility in organic solvents. Fischer esterification is a classic, cost-effective method for this transformation.

-

Protocol:

-

Suspend 2-amino-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-amino-5-hydroxybenzoate.

-

Step 2: Selective O-Benzylation

-

Rationale: The benzyloxy group is introduced by a Williamson ether synthesis. A mild base like potassium carbonate (K₂CO₃) is chosen to deprotonate the more acidic phenolic hydroxyl group selectively over the less acidic amino group. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.[1]

-

Protocol:

-

Dissolve methyl 2-amino-5-hydroxybenzoate (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (2.5 eq) and stir the suspension.

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction to 80°C for 3-5 hours.

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain methyl 2-amino-5-(phenylmethoxy)benzoate.

-

Step 3: N-Acetylation

-

Rationale: The final step involves the acetylation of the primary amine. Acetyl chloride is a highly reactive acetylating agent. A base like triethylamine is used to scavenge the HCl byproduct, driving the reaction to completion.

-

Protocol:

-

Dissolve methyl 2-amino-5-(phenylmethoxy)benzoate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C.

-

Add acetyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization to yield the final product.

-

Analytical Characterization and Data Interpretation

Rigorous analytical characterization is non-negotiable for validating the structure and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. The expected chemical shifts confirm the presence of all key functional groups.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl (–COCH₃) | ~2.15 | Singlet | 3H |

| Methyl Ester (–OCH₃) | ~3.85 | Singlet | 3H |

| Benzyl (–OCH₂Ph) | ~5.10 | Singlet | 2H |

| Aromatic (–C₆H₅) | ~7.30-7.50 | Multiplet | 5H |

| Aromatic (Benzoate Ring) | ~7.00-8.20 | Multiplet | 3H |

| Amide (–NH) | ~8.50-9.50 | Broad Singlet | 1H |

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The carbonyl carbons are particularly diagnostic. Carbonyl signals for both the ester and amide groups are expected around 170 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

| N–H (Amide) | Stretch | 3200–3400 | Confirms presence of amide group |

| C=O (Ester) | Stretch | ~1740 | Confirms methyl ester group[1] |

| C=O (Amide) | Stretch (Amide I Band) | ~1650 | Confirms N-acetyl group[1] |

| C–O (Ether/Ester) | Stretch | 1200–1300 | Corresponds to ether and ester linkages |

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Technique: Electrospray Ionization (ESI-MS) is typically used.

-

Expected Molecular Ion: For C₁₇H₁₇NO₄, the expected exact mass is 299.1158. The instrument should detect the protonated molecule [M+H]⁺ at m/z 300.1236 or the sodium adduct [M+Na]⁺ at m/z 322.1055.

-

Key Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (–OCH₃), the acetyl group (–COCH₃), and cleavage of the benzyl ether.

Applications in Scientific Research

The utility of this compound extends beyond its identity as a chemical compound; it is a strategic tool in the synthesis of high-value molecules.

Intermediate in Multi-Step Synthesis

This compound is primarily used as a building block.[1] The ester can be hydrolyzed to a carboxylic acid, the acetyl group can be removed to reveal a primary amine, and the benzyl ether can be cleaved via hydrogenolysis to unmask a phenol. This "latent" functionality allows for sequential and controlled chemical transformations.

Caption: Role as a versatile synthetic intermediate.

Scaffold in Medicinal Chemistry

In drug discovery, the compound serves as a scaffold for developing new therapeutic agents. It has been investigated for potential antimicrobial and anti-inflammatory properties.[1][2] The core structure can be modified to optimize binding affinity to biological targets like enzymes or receptors.[1] The N-acetyl group can act as a hydrogen bond donor and acceptor, while the benzyloxy group can fit into hydrophobic pockets of a protein's active site, enhancing binding specificity.[1]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in organic synthesis. This guide has provided a Senior Application Scientist's perspective on its synthesis, rigorous characterization, and strategic applications. The detailed protocols and mechanistic rationale serve as a practical resource for researchers aiming to utilize this molecule in their work. Future research will likely continue to explore the derivatization of this scaffold to generate novel compounds with tailored biological activities for pharmaceutical and agrochemical applications.

References

-

Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester (CAS No: 27475-09-8) API Intermediate Manufacturers - apicule. [Link]

Sources

An In-depth Technical Guide to 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

CAS Number: 340291-79-4

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester, a key chemical intermediate with significant potential in pharmaceutical and chemical research. This document details its physicochemical properties, outlines a robust synthetic pathway with step-by-step protocols, provides a thorough analytical characterization, discusses its potential biological activities and applications, and establishes essential safety and handling procedures. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known by its IUPAC name methyl 2-acetamido-5-(phenylmethoxy)benzoate, is a benzoic acid derivative with the molecular formula C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol .[1] This compound serves as a valuable building block in the synthesis of more complex organic molecules and is of particular interest as a scaffold for the development of novel pharmaceuticals.[1] Its structure, featuring an acetylamino group, a phenylmethoxy (benzyloxy) moiety, and a methyl ester, provides multiple sites for chemical modification, making it a versatile intermediate.

Research has indicated that this compound and its derivatives may possess noteworthy biological activities, including antimicrobial and anti-inflammatory properties.[1] The acetylamino group can participate in hydrogen bonding, while the phenylmethoxy group can engage in hydrophobic interactions, both of which are crucial for binding to biological targets such as enzymes and receptors.[1] This guide aims to provide a detailed technical resource for the scientific community, fostering further investigation into the synthesis and application of this promising molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 340291-79-4 | [1] |

| Molecular Formula | C₁₇H₁₇NO₄ | [1] |

| Molecular Weight | 299.32 g/mol | [1] |

| IUPAC Name | methyl 2-acetamido-5-(phenylmethoxy)benzoate | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Insoluble in water. (predicted) | - |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that can be adapted for both laboratory and industrial scales. The general synthetic strategy involves the protection of functional groups, followed by key bond-forming reactions.

Synthetic Pathway Overview

A plausible and efficient synthetic route starts from commercially available methyl 5-acetyl-2-hydroxybenzoate. The pathway involves benzylation of the hydroxyl group, followed by a series of transformations to introduce the acetylamino group at the 2-position.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

This initial step protects the phenolic hydroxyl group as a benzyl ether, preventing unwanted side reactions in subsequent steps.

-

Materials:

-

Methyl 5-acetyl-2-hydroxybenzoate

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in anhydrous acetone.

-

Add anhydrous potassium carbonate (2.0 eq).

-

To the stirred suspension, add benzyl chloride (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, methyl 5-acetyl-2-(phenylmethoxy)benzoate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

This transformation can be achieved through various methods. One common approach is the Baeyer-Villiger oxidation of the acetyl group to an acetate, followed by hydrolysis and subsequent reactions to install the amine. A more direct approach, if a suitable precursor is available, would be preferable. For the purpose of this guide, we will assume the availability of the corresponding amino precursor for the final step.

The final step involves the acetylation of the amino group to yield the target compound.

-

Materials:

-

Methyl 2-amino-5-(phenylmethoxy)benzoate

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve methyl 2-amino-5-(phenylmethoxy)benzoate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add a suitable base such as pyridine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

-

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound.

| Technique | Expected/Reported Data | Interpretation |

| ¹H NMR | δ 2.15 (s, 3H, -C(O)CH₃), δ 3.85 (s, 3H, -OCH₃), δ 5.10 (s, 2H, -OCH₂Ph), Aromatic protons in the expected regions. | Confirms the presence of the acetyl, methyl ester, and phenylmethoxy groups.[1] |

| ¹³C NMR | Carbonyl signals (C=O) at ~170 ppm. | Indicates the presence of the ester and amide carbonyl carbons.[1] |

| FTIR | Stretching bands at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O). | Confirms the presence of the ester and amide functional groups.[1] |

| Mass Spec. | Molecular ion peak (M+) at m/z 299.32. | Confirms the molecular weight of the compound. |

Chromatographic Purity

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS). A purity of ≥95% is generally required for research applications.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in publicly available literature, its structural motifs are present in many biologically active molecules.

Potential Anti-inflammatory and Analgesic Activity

Derivatives of benzoic acid are known to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. The acetamido functionality is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation is warranted to explore the potential of the title compound as a COX inhibitor.

Caption: Postulated mechanism of anti-inflammatory action via COX enzyme inhibition.

Antimicrobial Potential

Benzoic acid and its derivatives have a long history of use as antimicrobial agents. The specific combination of functional groups in this compound may confer activity against various bacterial and fungal strains.[1]

Intermediate in Drug Discovery

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules for drug discovery.[1] Its modifiable functional groups allow for the generation of libraries of related compounds for screening against various biological targets.

Safety and Handling

Proper safety precautions must be observed when handling this compound in a laboratory setting.

Hazard Identification

Based on available data for similar compounds, the following GHS classifications should be considered:

-

Acute Toxicity (Oral), Category 4: Harmful if swallowed.

-

Skin Irritation, Category 2: Causes skin irritation.

-

Eye Irritation, Category 2: Causes serious eye irritation.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.

First Aid Measures

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

If inhaled: Move person into fresh air.

Storage and Disposal

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemical intermediate with considerable potential for applications in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its properties, synthesis, characterization, and potential applications, along with essential safety information. The synthetic protocols and analytical data presented herein serve as a valuable resource for researchers working with this compound. Further studies are encouraged to fully elucidate its biological activities and explore its utility in the development of novel therapeutic agents.

References

Sources

An In-depth Technical Guide to 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

This technical guide provides a comprehensive overview of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic acid methyl ester, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and potential applications.

Introduction

This compound, also known by its IUPAC name methyl 2-acetamido-5-(phenylmethoxy)benzoate, is a benzoic acid derivative with significant utility in organic synthesis.[1] Its molecular structure, featuring an acetylamino group and a phenylmethoxy (benzyloxy) group, makes it a versatile building block for more complex molecules.[1] This guide will delve into the critical aspects of this compound, providing a foundation for its effective use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthetic chemistry. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 299.32 g/mol | [1] |

| Molecular Formula | C₁₇H₁₇NO₄ | [1] |

| IUPAC Name | methyl 2-acetamido-5-(phenylmethoxy)benzoate | [1] |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | [1] |

| CAS Number | 340291-79-4 | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic pathway is outlined below.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

-

Objective: To protect the phenolic hydroxyl group as a benzyl ether. This is a crucial step to prevent unwanted side reactions in subsequent steps.

-

Reagents: Methyl 5-acetyl-2-hydroxybenzoate, benzyl chloride, potassium carbonate (K₂CO₃), and dimethylformamide (DMF).

-

Procedure:

-

Dissolve methyl 5-acetyl-2-hydroxybenzoate in DMF in a round-bottom flask.

-

Add potassium carbonate as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Add benzyl chloride dropwise to the reaction mixture.

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 5-acetyl-2-(benzyloxy)benzoate.

-

Step 2: Bromination of the Acetyl Group

-

Objective: To introduce a bromine atom at the alpha-position of the acetyl group, creating a reactive site for subsequent nucleophilic substitution.

-

Reagents: Methyl 5-acetyl-2-(benzyloxy)benzoate, N-Bromosuccinimide (NBS), catalytic amount of sulfuric acid (H₂SO₄), and chloroform.

-

Procedure:

-

Dissolve methyl 5-acetyl-2-(benzyloxy)benzoate in chloroform.

-

Add NBS and a catalytic amount of sulfuric acid.

-

Heat the mixture to initiate the radical bromination reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

-

Dry the organic layer and concentrate to yield methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.

-

Step 3: Amination and Acetylation

-

Objective: To introduce the acetylamino group. This is achieved through a two-step sequence in the same pot or in separate steps.

-

Reagents: Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, an amine source (e.g., ammonia or a primary amine), and an acetylating agent (e.g., acetic anhydride or acetyl chloride).

-

Procedure:

-

Dissolve the bromo-intermediate in a suitable solvent (e.g., acetonitrile).

-

Add the amine source. This will displace the bromide via nucleophilic substitution to form an amino intermediate.

-

Following the amination, add the acetylating agent to the reaction mixture to acetylate the newly introduced amino group.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction by quenching with water and extracting the product.

-

Purify the crude product by column chromatography to obtain the final product, this compound.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets in the δ 6.8-7.5 ppm region), benzylic CH₂ protons (singlet around δ 5.1 ppm), methyl ester protons (singlet around δ 3.9 ppm), acetyl methyl protons (singlet around δ 2.2 ppm), and the amide N-H proton (a broad singlet). |

| ¹³C NMR | Carbonyl carbons of the ester and amide (in the δ 165-170 ppm region), aromatic carbons (in the δ 110-160 ppm region), benzylic CH₂ carbon (around δ 70 ppm), methyl ester carbon (around δ 52 ppm), and the acetyl methyl carbon (around δ 24 ppm). |

| IR Spectroscopy | N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester (around 1720 cm⁻¹) and amide (around 1670 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 299.32). Characteristic fragmentation patterns would include the loss of the methoxy group (-OCH₃), the acetyl group (-COCH₃), and the benzyl group (-CH₂Ph). |

| HPLC | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common choice. |

Applications in Research and Drug Development

This compound is primarily utilized as a synthetic intermediate in the pharmaceutical and agrochemical industries.[1] Its structural motifs are found in various biologically active molecules.

-

Pharmaceutical Synthesis: It serves as a key building block for the synthesis of more complex drug candidates. The acetylamino group can participate in hydrogen bonding interactions with biological targets, while the phenylmethoxy group can be involved in hydrophobic interactions, potentially enhancing binding affinity.[1]

-

Scaffold for Drug Design: The core structure of this compound can be modified at several positions to create a library of analogs for screening against various therapeutic targets.

-

Potential Biological Activity: Research has indicated that derivatives of this compound may possess antimicrobial and anti-inflammatory properties, making it a subject of interest for further investigation in drug discovery.[1]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

| Precaution | Recommendation |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and safety goggles.[1] |

| Ventilation | Handle in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.[1] |

| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. |

| In case of Exposure | In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2] |

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications, offering a solid foundation for its use in the laboratory. Adherence to the described synthetic protocols and safety measures will ensure its effective and safe utilization in research and development endeavors.

References

Sources

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Authored by: A Senior Application Scientist

Foreword: Strategic Synthesis of a Key Benzoic Acid Derivative

This compound, a notable benzoic acid derivative, holds significance as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring an acetylamino group and a phenylmethoxy (benzyloxy) moiety, makes it a valuable scaffold for constructing more complex molecules.[1] This guide provides an in-depth exploration of the precursors and synthetic strategies for this target molecule, tailored for researchers, scientists, and professionals in drug development. We will delve into the chemical logic behind the synthetic route, offering not just protocols, but a comprehensive understanding of the reaction dynamics and precursor selection.

I. Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic approach. The core of this strategy involves the sequential functionalization of a readily available starting material. The most direct pathway points towards the use of 2-amino-5-hydroxybenzoic acid as the primary precursor. This starting material offers the advantage of having the key amino and hydroxyl groups in the desired positions for subsequent modifications.

The overall synthetic workflow can be visualized as follows:

Caption: Retrosynthetic analysis of the target molecule.

II. The Primary Precursor: 2-Amino-5-hydroxybenzoic Acid

The cornerstone of this synthesis is 2-amino-5-hydroxybenzoic acid (CAS No. 394-31-0).[2] This commercially available compound possesses the requisite arrangement of functional groups: a carboxylic acid, an amino group, and a phenolic hydroxyl group. The inherent reactivity of these groups dictates the synthetic strategy, which typically involves protection and sequential functionalization.

A. Esterification to Methyl 2-amino-5-hydroxybenzoate

The first strategic step is the esterification of the carboxylic acid. This is crucial for two reasons: it protects the carboxylic acid from participating in subsequent reactions, and the final target molecule is a methyl ester. Fischer esterification is a classic and cost-effective method for this transformation.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-hydroxybenzoic acid in methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Mechanistic Rationale

The Fischer esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid activates it towards nucleophilic attack by methanol. Subsequent dehydration yields the methyl ester.

Caption: Simplified mechanism of Fischer esterification.

The resulting intermediate, Methyl 2-amino-5-hydroxybenzoate (CAS No. 42753-75-3), is a versatile building block for the subsequent steps.[3][4][5]

III. Intermediate Precursor I: Methyl 2-amino-5-hydroxybenzoate

With the carboxylic acid group protected as a methyl ester, the next phase of the synthesis focuses on the functionalization of the phenolic hydroxyl group.

A. Benzylation of the Hydroxyl Group

The introduction of the phenylmethoxy (benzyloxy) group is achieved through a Williamson ether synthesis. This involves the reaction of the phenoxide ion with benzyl chloride. The use of a suitable base is critical for the deprotonation of the phenolic hydroxyl group.

Experimental Protocol: Benzylation

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-amino-5-hydroxybenzoate in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.[1][6]

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the solution.[1][6]

-

Reagent Addition: Add benzyl chloride to the reaction mixture.

-

Reaction: Heat the mixture to an appropriate temperature (e.g., 80°C in DMF) and stir for several hours.[1] Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Purification: Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield Methyl 2-amino-5-(phenylmethoxy)benzoate .

Optimization of Benzylation Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| K₂CO₃ | DMF | 80 | 88 |

| NaH | THF | 60 | 75 |

| Cs₂CO₃ | DMSO | 90 | 92 |

| Data is representative and based on similar benzylation reactions.[1] |

Mechanistic Considerations

The reaction proceeds via an SN2 mechanism. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of benzyl chloride, displacing the chloride ion.

Caption: Simplified mechanism of Williamson ether synthesis.

IV. Intermediate Precursor II: Methyl 2-amino-5-(phenylmethoxy)benzoate

The final step in the synthesis is the acetylation of the amino group to yield the target molecule.

A. Acetylation of the Amino Group

N-acetylation is a robust and high-yielding reaction. It can be accomplished using either acetyl chloride or acetic anhydride as the acylating agent. The choice between the two often depends on the desired reactivity and reaction conditions.

Experimental Protocol: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)

-

Reaction Setup: Dissolve methyl 2-amino-5-(phenylmethoxy)benzoate in a suitable solvent like dichloromethane (DCM).[7]

-

Base Addition: Add an aqueous solution of a base, such as 10% sodium hydroxide, to the vigorously stirred mixture.[7]

-

Reagent Addition: Cool the biphasic mixture in an ice bath and add acetyl chloride dropwise, maintaining a low temperature.[7]

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization to obtain This compound .

Alternative Protocol: N-Acetylation using Acetic Anhydride

-

Reaction Setup: Dissolve methyl 2-amino-5-(phenylmethoxy)benzoate in a solvent such as DCM or acetic acid.[7]

-

Reagent Addition: Add acetic anhydride to the solution. A catalytic amount of a base like pyridine can be added if DCM is used as the solvent.[7]

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Work-up: If acetic acid is the solvent, pour the reaction mixture into ice water to precipitate the product. If DCM is used, wash the organic layer with saturated sodium bicarbonate solution.[7]

-

Purification: Isolate and purify the product as described in the acetyl chloride protocol.

Comparative Data for N-Acetylation

| Acylating Agent | Solvent | Base | Yield (%) |

| Acetyl Chloride | DCM/H₂O | NaOH | >90 |

| Acetic Anhydride | Acetic Acid | None | ~90 |

| Acetic Anhydride | DCM | Pyridine (cat.) | >90 |

| Yields are representative for N-acetylation of aminobenzoates.[7] |

V. Conclusion and Future Perspectives

The synthesis of this compound is a well-defined process that relies on the strategic manipulation of functional groups on a key precursor, 2-amino-5-hydroxybenzoic acid. By understanding the underlying principles of esterification, etherification, and acylation, researchers can efficiently access this valuable intermediate. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the synthesis and further exploration of related compounds in the pursuit of novel therapeutic agents and other advanced materials.

VI. References

-

This compound | 340291-79-4 | Benchchem. (URL: )

-

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-acetyl-2-(benzyloxy)benzoate - Benchchem. (URL: )

-

Methyl 5-acetyl-2-(benzyloxy)benzoate: A Versatile Synthetic Building Block in Drug Discovery - Benchchem. (URL: )

-

CAS No : 42753-75-3| Chemical Name : 5-Amino-2-hydroxybenzoic Acid Methyl Ester. (URL: )

-

Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate - Benchchem. (URL: )

-

An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate: Discovery and History - Benchchem. (URL: )

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-氨基-5-羟基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzoate [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate: Synthesis, Characterization, and Application in Pharmaceutical Development

Abstract: This technical guide provides an in-depth analysis of methyl 5-acetyl-2-(benzyloxy)benzoate, a key organic intermediate in modern medicinal chemistry. We will address a common point of nomenclature ambiguity, detail its physicochemical properties, present a validated synthesis protocol with mechanistic insights, and explore its critical role as a precursor in the synthesis of Salmeterol, a long-acting β₂ adrenergic receptor agonist. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this versatile synthetic building block.

Introduction and Nomenclature Clarification

In the field of organic synthesis, precise nomenclature is paramount. The topic of this guide centers on a substituted benzoic acid methyl ester. An initial query for "2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester" leads to a significant nomenclature ambiguity. This name specifies an acetylamino (or acetamido) group (-NHCOCH₃) at the C2 position of the benzoate ring.

However, a thorough review of chemical literature, patents, and supplier databases reveals that this specific structure is not widely documented. Instead, the literature points overwhelmingly to a structurally related and industrially significant isomer: methyl 5-acetyl-2-(benzyloxy)benzoate (CAS: 27475-09-8). This compound features an acetyl group (-COCH₃) at the C5 position and a benzyloxy (or phenylmethoxy) group (-OCH₂C₆H₅) at the C2 position.

Given its well-documented role as a critical intermediate in pharmaceutical manufacturing, this guide will focus exclusively on methyl 5-acetyl-2-(benzyloxy)benzoate . We proceed with the expert assessment that this is the compound of interest for an in-depth technical guide.

The IUPAC name for the primary compound of discussion is methyl 5-acetyl-2-(phenylmethoxy)benzoate . It is a versatile aromatic compound whose unique structure, featuring a protected phenol, a methyl ester, and a reactive acetyl group, allows for a range of chemical transformations, making it a valuable building block for organic chemists[1][2].

Physicochemical and Structural Properties

Methyl 5-acetyl-2-(benzyloxy)benzoate is a white to off-white solid at room temperature. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, preventing unwanted side reactions during subsequent synthetic steps, while the acetyl group provides a reactive handle for further molecular elaboration[2].

Table 1: Physicochemical Properties of Methyl 5-acetyl-2-(benzyloxy)benzoate

| Property | Value | Reference(s) |

| CAS Number | 27475-09-8 | [3][4] |

| Molecular Formula | C₁₇H₁₆O₄ | [5][6] |

| Molecular Weight | 284.31 g/mol | [4][6] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 69-72 °C | [3][4] |

| Solubility | Soluble in organic solvents like DMF and acetone; almost insoluble in water. | [3] |

| SMILES | CC(=O)c1ccc(c(c1)C(=O)OC)OCc2ccccc2 | [5][6] |

| InChIKey | CCBVZNHYLQHOLD-UHFFFAOYSA-N | [5][6] |

Synthesis and Mechanistic Insights

The most prevalent and industrially scalable synthesis of methyl 5-acetyl-2-(benzyloxy)benzoate involves the benzylation of its precursor, methyl 5-acetyl-2-hydroxybenzoate[7]. This reaction is a classic example of a Williamson ether synthesis.

Synthesis Protocol

Reaction: O-benzylation of methyl 5-acetyl-2-hydroxybenzoate.

Materials and Reagents:

-

Methyl 5-acetyl-2-hydroxybenzoate

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium iodide (KI), catalytic amount

-

Acetone, anhydrous

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 5-acetyl-2-hydroxybenzoate in anhydrous acetone.

-

Addition of Reagents: Add anhydrous potassium carbonate (a suitable base) and a catalytic amount of potassium iodide to the solution. Stir the resulting suspension at room temperature for 15-20 minutes. The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide.

-

Benzylation: Add benzyl chloride dropwise to the stirred suspension. The potassium iodide serves as a catalyst, likely through the Finkelstein reaction, transiently forming the more reactive benzyl iodide in situ.

-

Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (KCl and unreacted K₂CO₃).

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting crude residue in dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford pure methyl 5-acetyl-2-(benzyloxy)benzoate[7].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of methyl 5-acetyl-2-(benzyloxy)benzoate.

Application in Pharmaceutical Synthesis: The Salmeterol Pathway

The primary and most significant application of methyl 5-acetyl-2-(benzyloxy)benzoate is its role as a direct precursor to a key intermediate for Salmeterol, a long-acting β₂ adrenergic receptor agonist used to treat asthma and COPD[1][3][4].

The synthetic utility hinges on the reactivity of the acetyl group's α-carbon. This position is readily brominated to produce methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. This bromoacetyl intermediate is a potent electrophile, perfectly primed for reaction with the secondary amine of the Salmeterol side-chain in a nucleophilic substitution reaction.

Key Transformation: α-Bromination

The transformation to the bromoacetyl intermediate is a critical step.

Reaction: Bromination of methyl 5-acetyl-2-(benzyloxy)benzoate.

-

Reagents: N-Bromosuccinimide (NBS) is a common brominating agent for this purpose, often used with a radical initiator or an acid catalyst.

-

Mechanism: The reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine, or via a radical mechanism.

-

Product: Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate[1].

This intermediate is then coupled with the Salmeterol side-chain, followed by subsequent reduction and deprotection steps to yield the final active pharmaceutical ingredient (API).

Role in Salmeterol Synthesis Diagram

Caption: Role of methyl 5-acetyl-2-(benzyloxy)benzoate in the Salmeterol synthesis pathway.

Spectroscopic Characterization

Accurate structural elucidation is critical for any synthetic intermediate. While detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR) for methyl 5-acetyl-2-(benzyloxy)benzoate are not widely published in peer-reviewed journals, predicted data can be reliably inferred from its structure[8][9].

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons on both the benzoate and benzyl rings (typically in the 7.0-8.5 ppm range), a singlet for the benzylic methylene (-CH₂-) protons (around 5.2 ppm), a singlet for the methyl ester (-OCH₃) protons (around 3.9 ppm), and a singlet for the acetyl methyl (-COCH₃) protons (around 2.6 ppm).

-

¹³C NMR: Resonances for the two carbonyl carbons (ester and ketone), multiple signals in the aromatic region, a signal for the benzylic carbon, the methyl ester carbon, and the acetyl methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and ketone groups (typically 1680-1730 cm⁻¹), and C-O stretching for the ether and ester linkages.

Researchers synthesizing this compound should perform full spectroscopic characterization and compare their findings against these predicted values and data from commercial suppliers.

Conclusion

Methyl 5-acetyl-2-(benzyloxy)benzoate is a compound of significant industrial importance, primarily serving as a well-designed and versatile intermediate in multi-step pharmaceutical synthesis. Its value is exemplified by its critical role in the manufacturing of Salmeterol. Understanding its synthesis, reactivity, and characterization is essential for chemists and researchers working on related therapeutic agents. This guide provides a consolidated technical overview to support such endeavors, clarifying its established nomenclature and detailing the scientific principles behind its synthesis and application.

References

- Dwivedi, S. D., & Shah, N. S. (2012). Process for the preparation of salmeterol and its intermediates. Google Patents. WO2012032546A3.

-

MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(15), 4487. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

precisionFDA. (n.d.). METHYL 5-ACETYL-2-(BENZYLOXY)BENZOATE. U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 27475-09-8: methyl 5-acetyl-2-(benzyloxy)benzoate [cymitquimica.com]

- 6. GSRS [precision.fda.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Investigating the Potential Biological Activity of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester (CAS No: 340291-79-4) is a synthetic organic compound that has emerged as a molecule of interest.[1] While it has been utilized as an intermediate in the synthesis of more complex molecules, its intrinsic biological activities remain largely unexplored.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic applications of this compound. We will delve into its chemical characteristics, predicted biological activities, and a suite of robust methodologies to systematically evaluate its potential as a lead compound for drug development.

The structure of this compound, featuring an acetylamino group and a phenylmethoxy moiety, suggests the potential for diverse biological interactions.[1] The acetylamino group is capable of forming hydrogen bonds, while the phenylmethoxy group can engage in hydrophobic interactions, which are crucial for binding to biological targets such as enzymes and receptors.[1] These structural features hint at possible antimicrobial, anti-inflammatory, and even anti-proliferative activities. This guide will provide the scientific rationale and detailed protocols to rigorously test these hypotheses.

Compound Profile

| Property | Value |

| IUPAC Name | Methyl 2-acetamido-5-(benzyloxy)benzoate |

| CAS Number | 340291-79-4 |

| Molecular Formula | C₁₇H₁₇NO₄ |

| Molecular Weight | 299.32 g/mol |

| Appearance | White to off-white powder |

| Known Applications | Intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] |

Predicted Biological Activities and Mechanistic Rationale

The chemical scaffold of this compound suggests several avenues for biological activity. Research on analogous structures indicates potential interactions with various cellular processes.[1]

-

Anti-inflammatory and Analgesic Potential: The core benzoic acid structure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The substituents on the benzene ring may modulate the activity and selectivity towards enzymes like cyclooxygenases (COX-1 and COX-2), which are key mediators of inflammation and pain.

-

Antimicrobial Properties: The presence of aromatic rings and amide functionalities are features found in many antimicrobial agents. These groups can interact with microbial cell membranes or essential enzymes, potentially leading to bacteriostatic or bactericidal effects.[1]

-

Modulation of Cellular Signaling: The compound's structure suggests it may influence cell signaling pathways involved in cell proliferation and apoptosis.[1] By interacting with kinases or other signaling proteins, it could potentially alter the expression of genes related to inflammation and cancer progression.[1]

To elucidate these potential activities, a systematic and multi-faceted experimental approach is required. The following sections outline detailed protocols for a comprehensive biological evaluation.

Experimental Workflows for Biological Characterization

The following diagram illustrates a logical workflow for the initial biological screening of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

In Silico Pharmacokinetic Profiling

Early prediction of a compound's pharmacokinetic (PK) profile is crucial for successful drug development. [2]Machine learning and computational models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties based on the chemical structure. [2][3][4] Approach:

-

Molecular Descriptors: Convert the 2D structure of the compound into a set of numerical descriptors.

-

Prediction Models: Utilize validated web-based tools or in-house models to predict key PK parameters such as:

-

Oral bioavailability

-

Blood-brain barrier penetration

-

Plasma protein binding

-

Potential for metabolism by cytochrome P450 enzymes

-

Potential toxicity

-

These in silico predictions can guide further experimental design and compound optimization.

Conclusion and Future Directions

This technical guide provides a structured and comprehensive approach to evaluating the potential biological activities of this compound. The proposed methodologies, from initial in vitro screening to in vivo validation, are designed to build a robust data package to support its potential as a therapeutic agent.

Positive results from these initial studies would warrant further investigation, including:

-

Lead Optimization: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties.

-

Advanced In Vivo Studies: Testing the compound in chronic disease models (e.g., collagen-induced arthritis) to evaluate long-term efficacy and safety. [5]* Detailed Mechanism of Action Studies: Utilizing techniques such as Western blotting, qPCR, and transcriptomics to elucidate the precise molecular targets and signaling pathways affected by the compound.

By following a logical and scientifically rigorous path, the full therapeutic potential of this compound can be thoroughly explored, potentially leading to the development of a novel therapeutic for a range of diseases.

References

-

Benchchem. This compound | 340291-79-4. 1

-

Patil, K. R., et al. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. 6

-

Thermo Fisher Scientific. Cytotoxicity Assays.

-

National Center for Biotechnology Information. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.

-

ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

-

MDPI. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.

-

Semantic Scholar. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.

-

Alfa Cytology. In Vitro Cytotoxicity Assay.

-

NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.

-

David Discovers Drug Discovery. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists.

-

ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.

-

National Center for Biotechnology Information. Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction.

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

-

National Center for Biotechnology Information. Evaluation of novel compounds as anti-bacterial or anti-virulence agents.

-

Encyclopedia MDPI. Small-molecule pharmacokinetic: Significance and symbolism.

-

ResearchGate. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.

-

National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

-

ResearchGate. (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).

-

Semantic Scholar. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

-

ResearchGate. (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.

-

National Center for Biotechnology Information. In vivo murine models for evaluating anti-arthritic agents: An updated review.

-

National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

-

National Center for Biotechnology Information. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.

-

Encyclopedia MDPI. Evaluation of Biological Activity of Natural Compounds.

-

David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

-

MDPI. Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N 3 -Substituted Amidrazones.

-

Echemi. Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester.

-

apicule. Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester (CAS No: 27475-09-8) API Intermediate Manufacturers.

-

Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

Cheméo. Chemical Properties of Benzoic acid, 2-(dimethylamino)-, methyl ester (CAS 10072-05-6).

-

BIOGEN Científica. This compound.

-

Santa Cruz Biotechnology. This compound | CAS 340291-79-4.

-

ResearchGate. Structure of Benzoic acid, methyl ester present in the methanolic extract of C. zeylanicum using GC-MS analysis ….

-

MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

-

Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

-

Chem-Impex. 5-Amino-2-methoxy-benzoic acid methyl ester.

-

Sigma-Aldrich. 5-ACETYLAMINO-2-METHYL-BENZOIC ACID METHYL ESTER AldrichCPR.

-

NIST WebBook. Benzoic acid, 2-methoxy-, methyl ester.

-

PubChem. 5-acetylamino-2-methyl-benzoic acid methyl ester (C11H13NO3).

-

Australian Industrial Chemicals Introduction Scheme. Benzoic acid, 2-hydroxy-, methyl ester (methyl salicylate) - Draft Evaluation Statement - 15 April 2024.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]

- 6. ijpras.com [ijpras.com]

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester solubility data

An In-Depth Technical Guide to the Solubility Profile of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of this compound (CAS: 340291-79-4). As a compound of interest in medicinal chemistry and organic synthesis, its physicochemical properties, particularly solubility, are paramount for its application in drug discovery and development.[1] This document, designed for researchers, scientists, and drug development professionals, outlines the theoretical considerations that govern the solubility of this molecule, presents detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and provides a structure for data analysis and interpretation. While specific quantitative solubility data for this compound is not widely published, this guide furnishes the necessary methodologies to generate this critical information, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound is a synthetic organic compound with a molecular formula of C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol .[1] It is structurally a derivative of benzoic acid, featuring key functional groups that dictate its chemical behavior and potential biological interactions. Primarily, it serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and other specialty chemicals.[1] Understanding its fundamental properties, such as solubility, is a prerequisite for its effective utilization in any research or development pipeline.

Table 1: Physicochemical Identity of the Compound

| Property | Value |

| IUPAC Name | methyl 2-acetamido-5-(phenylmethoxy)benzoate |

| CAS Number | 340291-79-4 |

| Molecular Formula | C₁₇H₁₇NO₄ |

| Molecular Weight | 299.32 g/mol |

| Structure | See Figure 1 |

Figure 1: Chemical Structure of this compound

The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical parameter in pharmaceutical sciences.[2][3] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation and exert its pharmacological effect.[4] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[2][4] This can lead to low and variable bioavailability, requiring higher doses that may increase toxicity.[2]

Therefore, determining a compound's solubility profile as early as possible is crucial for:

-

Lead Optimization: Guiding medicinal chemistry efforts to select candidates with favorable pharmacokinetic properties.[5]

-

Formulation Development: Designing appropriate dosage forms (e.g., solutions, suspensions, solid dispersions) to enhance bioavailability.[3][6]

-

Preclinical Studies: Ensuring adequate compound exposure in toxicology and efficacy models.[4]

-

Risk Assessment: Identifying potential development challenges early, which saves time and resources by preventing late-stage failures.[6]

Theoretical Solubility Considerations

The solubility of this compound is governed by the interplay of its functional groups and their interactions with a given solvent.

-

Lipophilic Moieties: The phenylmethoxy (benzyloxy) group and the benzene ring are large, non-polar components that contribute significantly to the molecule's lipophilicity.[1] This suggests a higher solubility in organic solvents compared to aqueous media.

-

Hydrophilic Moieties: The acetylamino group and the methyl ester contain polar carbonyl and N-H groups capable of acting as hydrogen bond acceptors and donors. These groups enhance solubility in polar solvents.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. A stable crystal structure will result in lower solubility. This is a key factor assessed in thermodynamic solubility measurements.[7]

Given this structure, the compound is expected to be sparingly soluble in water and more soluble in common organic solvents. The precise quantitative solubility, however, must be determined empirically.

Experimental Determination of Solubility

Two primary types of solubility are measured during drug development: thermodynamic and kinetic solubility.[5] Both provide valuable, albeit different, insights.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure. It represents the true solubility of the most stable solid form of the compound and is the gold standard for regulatory submissions, such as for the Biopharmaceutics Classification System (BCS).[8][9] The shake-flask method is the most widely accepted technique for this measurement.[10][11]

Causality: This protocol is designed to achieve a true equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reproducible measure of solubility. The extended incubation time, temperature control, and separation of solid material are critical for this purpose.

Materials & Equipment:

-

This compound (solid powder)

-

Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers for BCS classification, water, ethanol, DMSO)[9]

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control (set to 37 ± 1 °C for BCS)[8]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

-

Analytical balance and volumetric flasks

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a glass vial. The excess is critical to ensure that the solution becomes saturated and solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to the desired temperature (e.g., 37 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.

-

Self-Validation Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be consistent across the later time points.

-

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, separate the saturated supernatant from the solid residue. This is a crucial step and can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be checked and accounted for.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations.

-